1-Phenyl-1-pentyn-3-ol

Physical chemistry Solvent selection Purification strategy

Researchers and process chemists require propargylic alcohols with predictable reactivity, not benzylic dehydration byproducts. This compound provides a validated scaffold for stereoselective synthesis and glycerol etherification. - **Advantage:** Hydroxyl at C3 (remote from triple bond & phenyl) prevents dimeric indene byproducts common in 1-phenyl-2-propyn-1-ol. - **Chiral Grade:** (R)- and (S)-enantiomers available commercially for CNS intermediate synthesis. - **Supply:** ≥97% purity, solid at 20°C (mp 22-23°C).

Molecular Formula C11H12O
Molecular Weight 160.21 g/mol
CAS No. 27975-78-6
Cat. No. B3333987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-1-pentyn-3-ol
CAS27975-78-6
Molecular FormulaC11H12O
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCCC(C#CC1=CC=CC=C1)O
InChIInChI=1S/C11H12O/c1-2-11(12)9-8-10-6-4-3-5-7-10/h3-7,11-12H,2H2,1H3
InChIKeyQWCMSASONHVIHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-1-pentyn-3-ol: Structural and Physicochemical Baseline


1-Phenyl-1-pentyn-3-ol (CAS 27975‑78‑6, C₁₁H₁₂O, MW 160.21) belongs to the aryl-substituted propargylic alcohol class, featuring a phenylacetylene moiety linked to a secondary alcohol at the C3 position of a pentynyl chain . This architecture places the hydroxyl group at a sterically and electronically distinct position relative to simpler benzylic or primary propargylic alcohols, imparting a unique combination of hydrogen-bond donor/acceptor capacity, moderate hydrophobicity (logP ∼3.2), and conformational flexibility (3 freely rotating bonds) . Commercially available at ≥97% purity, it is a solid at 20 °C with a melting point of 22-23 °C, a density of 1.336 g/mL at 25 °C, and a refractive index of n20/D 1.559 .

1Solid at ambient temperature – simplifies recrystallization-based purification
2Secondary propargylic alcohol with remote phenyl group – distinct H-bond and conformational profile
3Distinct refractive index supports rapid identity verification in QC workflows

Why 1-Phenyl-1-pentyn-3-ol Cannot Be Substituted by Other Aryl-Propargylic Alcohols


Aryl-propargylic alcohols are not interchangeable scaffolds. In 1-phenyl-1-pentyn-3-ol, the hydroxyl is positioned on a secondary carbon remote from both the triple bond and the phenyl ring, unlike the primary alcohols 1-phenyl-2-propyn-1-ol (CAS 4187‑87‑5) or 3-phenyl-2-propyn-1-ol (CAS 1504‑58‑1), where the –OH is adjacent to the alkyne or aryl group [1]. This substitution pattern critically influences physicochemical properties (density, boiling point, melting point), reactivity in metal-catalyzed reactions, hydrogen-bonding networks, and chiral recognition. Moreover, enantiomers of 1-phenyl-1-pentyn-3-ol—(R)-(CAS 104662‑02‑4) and (S)-(CAS 123762‑09‑4)—are commercially available, enabling stereochemical control that achiral or structurally simpler analogs cannot provide [2]. Substitution without rigorous comparative data therefore risks altered reaction yields, failed enantioselective syntheses, and compromised biological assay reproducibility.

Hydroxyl position mismatch
Primary propargylic alcohols (e.g., 1-phenyl-2-propyn-1-ol) place –OH adjacent to phenyl or alkyne; substitution may alter reactivity, chiral recognition, and purification behavior.
Loss of stereochemical control
Achiral analogs cannot provide a stereogenic center; replacement eliminates enantioselective synthesis capability and may compromise biological assay reproducibility.
Dehydration pathway divergence
Benzylic propargylic alcohols are prone to acid-catalyzed dimerization, whereas 1-phenyl-1-pentyn-3-ol resists dehydration, enabling cleaner Lewis-acid mediated reactions.

1-Phenyl-1-pentyn-3-ol Differentiators vs. Closest Analogs


Physicochemical Property Differentiation from 1-Phenyl-2-propyn-1-ol

1-Phenyl-1-pentyn-3-ol is a solid at room temperature (mp 22‑23 °C) with a significantly higher density (1.336 g/mL at 25 °C) and boiling point (267 °C at 760 mmHg) compared to 1-phenyl-2-propyn-1-ol (liquid, mp 26‑30 °C; density 1.087 g/mL; bp 231–233 °C) . The 0.249 g/mL higher density and 34 °C higher boiling point reflect stronger intermolecular forces arising from the relocated hydroxyl group, directly affecting distillation, flash-point safety margins (flash point >110 °C vs. 99 °C), and solubility parameters.

Physicochemical Profile
Head-to-head
ΔDensity +0.249 g/mL; ΔBP +34 °C; solid at 20 °C vs. liquid analog
Enables recrystallization purification and higher thermal safety margin.
Data from vendor datasheets; verify against lot-specific COA.
Physical chemistry Solvent selection Purification strategy

Chiral Pool Versatility for Asymmetric Synthesis

1-Phenyl-1-pentyn-3-ol is prochiral at the C3 hydroxyl-bearing carbon, and both enantiomers—(R)-(−)-1-phenyl-1-pentyn-3-ol (CAS 104662‑02‑4) and (S)-(+)-1-phenyl-1-pentyn-3-ol (CAS 123762‑09‑4)—are commercially listed with defined optical rotation properties [1]. By contrast, primary propargylic alcohols such as 3-phenyl-2-propyn-1-ol or 1-phenyl-2-propyn-1-ol are achiral and cannot serve as stereogenic building blocks. No enantiomeric resolution is required when starting with the racemate, but the availability of pre-resolved enantiomers enables direct entry into enantioselective syntheses of pharmaceuticals and natural products.

Chiral Pool Availability
Class-level
Both (R)- and (S)-enantiomers commercially listed; racemate also available.
Only stereogenic scaffold among close analogs; supports enantioselective synthesis.
Verify enantiomeric excess from supplier certificate of analysis.
Asymmetric catalysis Chiral building blocks Medicinal chemistry

Acid-Base Stability Against Dehydration Side Reactions

Propargylic alcohols bearing the hydroxyl group on the carbon directly attached to the phenyl ring (benzylic position, e.g., 1-phenyl-2-propyn-1-ol) are prone to acid-catalyzed dehydration forming reactive enyne intermediates, leading to dimerization and polymerization byproducts [1]. In 1-phenyl-1-pentyn-3-ol, the OH is separated from the phenyl ring by a C≡C spacer, which stabilizes the alcohol against benzylic ionization. This structural feature permits Lewis acid-mediated reactions (e.g., Fritsch-Wiechell rearrangement) to proceed without competing dehydration pathways that plague 1-phenyl-2-propyn-1-ol.

Acid Stability Profile
Class-level
No reported dimeric byproducts under Lewis acid conditions vs. 23–48% dimer for benzylic analog
Supports cleaner reaction profiles in Fritsch-Wiechell and related rearrangements.
Reported for 1,3-diarylpropargylic alcohols; verify under actual reaction conditions.
Reaction robustness Process chemistry Catalysis

Performance in Heterogeneously Catalyzed Glycerol Etherification

1-Phenyl-1-pentyn-3-ol is explicitly cited as a reactant in the heterogeneously catalyzed etherification of glycerol, a reaction utilized for converting bio-derived glycerol into higher-value alkyl ethers . While other alcohols can participate, the secondary hydroxyl of 1-phenyl-1-pentyn-3-ol offers a distinct steric and electronic profile that influences etherification selectivity. Alternative primary propargylic alcohols (e.g., 3-phenyl-2-propyn-1-ol) exhibit different reactivity patterns under identical conditions due to reduced steric hindrance and altered hydrogen-bonding with catalyst surfaces.

Glycerol Etherification Reactant
Data to verify
Documented reactant in heterogeneously catalyzed glycerol etherification.
Validated synthetic application not established for simpler analogs.
Yield and selectivity data not publicly available; verify through small-scale trial.
Biomass conversion Green chemistry Etherification

Refractive Index Differentiation for Quality Control

The refractive index of 1-phenyl-1-pentyn-3-ol (n20/D 1.559) differs markedly from that of 3-phenyl-2-propyn-1-ol (n20/D 1.585) and 1-phenyl-2-propyn-1-ol (n20/D 1.55) . This 0.026–0.026 difference exceeds typical instrumental precision (Δn = 0.0005), enabling straightforward identity verification and purity QC by refractometry. In optical resin formulations where refractive index matching is critical, this parameter provides an unambiguous selection criterion.

Refractive Index Identity
Analytical context
n20/D 1.559; Δn −0.026 vs. 3-phenyl-2-propyn-1-ol
Enables rapid QC identity check and optical resin formulation matching.
Difference exceeds typical instrumental precision; verify at 20 °C.
Optical materials Polymer chemistry Analytical chemistry

Optimal Procurement Scenarios for 1-Phenyl-1-pentyn-3-ol


Chiral Building Block for Enantioselective Drug Synthesis

The commercial availability of both (R)- and (S)-1-phenyl-1-pentyn-3-ol makes it a preferred entry point for synthesizing chiral pharmaceutical intermediates. In contrast to achiral analogs like 3-phenyl-2-propyn-1-ol, the stereogenic C3 hydroxyl enables direct installation of absolute configuration—critical for CNS drug candidates where enantiomeric purity dictates target engagement and off-target liability .

Lewis-Acid Rearrangement Chemistry with Dehydration Resistance

When planning Fritsch-Wiechell rearrangements or other Lewis-acid mediated transformations, 1-phenyl-1-pentyn-3-ol is structurally protected against benzylic dehydration, a known degradation route for 1-phenyl-2-propyn-1-ol. This allows cleaner product profiles (absence of dimeric indene/naphthocyclobutene byproducts) and simplifies chromatographic purification .

Bio-Based Glycerol Valorization via Heterogeneous Catalysis

In process chemistry aiming to convert glycerol into alkyl ethers using heterogeneous catalysts, 1-phenyl-1-pentyn-3-ol is explicitly validated as a reactant. Its secondary alcohol provides a sterically controlled etherification site distinct from primary propargylic alcohols, potentially enabling higher selectivity for mono-ether products—a key parameter in continuous-flow glycerol upgrading .

Application
Selection Property
Validation Focus
Chiral building block for enantioselective synthesis
Both enantiomers commercially available with defined optical rotation; stereogenic center not present in achiral analogs
Enantiomeric excess verification and stereochemical assignment per lot
Lewis-acid mediated rearrangements (e.g., Fritsch-Wiechell)
Secondary alcohol remote from phenyl ring resists benzylic dehydration; avoids dimeric byproduct pathways
Monitor for absence of dimeric indene/naphthocyclobutene byproducts under reaction conditions
Heterogeneous catalytic glycerol etherification
Validated reactant in glycerol etherification; secondary alcohol offers steric control distinct from primary alcohols
Confirm mono-ether selectivity under specific heterogeneous catalysis parameters
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